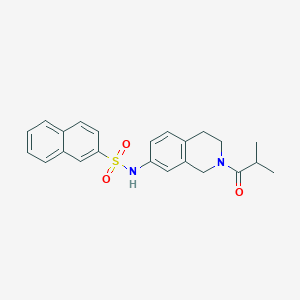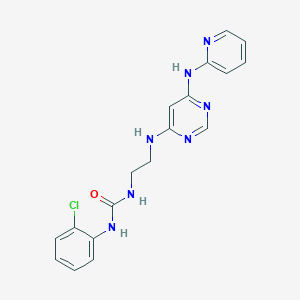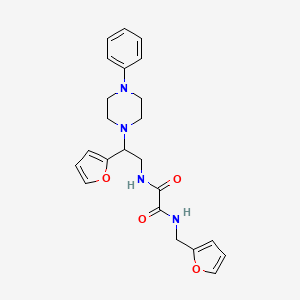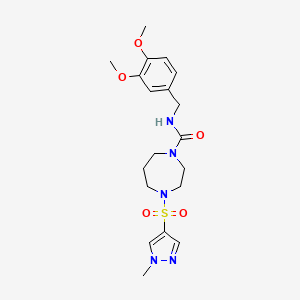
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide” is a chemical compound. It is an analog of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Scientific Research Applications
Protein Kinase Inhibition
Isoquinolinesulfonamides, including compounds structurally related to "N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide", have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These enzymes play significant roles in regulating cell functions, including cell division, signal transduction, and apoptosis. For instance, Hidaka et al. (1984) demonstrated that certain derivatives exhibit selective inhibition toward specific protein kinases, highlighting their potential in targeted therapy and as tools in biochemical research to elucidate the roles of these enzymes in cellular processes (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Clinical Applications
Further studies explored the clinical applications of isoquinolinesulfonamide derivatives, particularly in inhibiting Rho-kinase. This enzyme is involved in various physiological functions, and its inhibition has been associated with the development of new therapeutic agents. Hidaka et al. (2005) discuss the discovery of these inhibitors, their action mechanisms, and their potential clinical applications, indicating a promising avenue for the development of novel treatments based on these compounds' inhibitory properties (Hidaka, Suzuki, Shibuya, & Sasaki, 2005).
Anticancer Research
The synthesis and characterization of sulfonamide compounds containing 8-aminoquinoline and their nickel(II) complexes have been explored for potential applications in anticancer research. These compounds' ability to form complexes with metals could be leveraged in designing metal-based anticancer drugs, offering a novel approach to cancer therapy. Macías et al. (2002) have synthesized such sulfonamides and investigated their crystalline structures and properties, contributing to the understanding of their potential therapeutic applications (Macías et al., 2002).
Environmental Applications
Additionally, compounds structurally related to "this compound" have been studied for their environmental applications, such as the removal of aromatic sulfonates from wastewater. This highlights the versatility of these compounds not only in the medical and biological fields but also in environmental science, offering solutions to pollution and waste management challenges (Pan et al., 2008).
Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . This suggests that “N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide” and its analogs may have potential implications in various fields of medicinal chemistry.
properties
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-16(2)23(26)25-12-11-18-7-9-21(13-20(18)15-25)24-29(27,28)22-10-8-17-5-3-4-6-19(17)14-22/h3-10,13-14,16,24H,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDVHHJBWRYHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(benzylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2700348.png)
![N-(2-ethylphenyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2700351.png)



![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2700356.png)


![7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2700361.png)
![4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B2700365.png)

![4-[(3-chloro-4-methoxyphenyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2700367.png)